N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Description
N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound features a unique structure that includes an isoxazole ring, which is known for its significant biological activities and applications in medicinal chemistry . The presence of the azetidine ring further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-4-9(12-18-7)11(16)14-5-8(6-14)10(15)13(2)17-3/h4,8H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGSQADWMQGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide include other azetidine derivatives and isoxazole-containing compounds. Examples include:
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis.
Isoxazole-4-carboxylic acid: Studied for its antimicrobial properties.
Uniqueness
What sets this compound apart is its unique combination of the azetidine and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings.
Biological Activity
N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects against cancer cell lines, antibacterial properties, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C11H15N3O4
- Molecular Weight : 253.26 g/mol
- CAS Number : Not specified in the sources.
Overview
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- In Vitro Studies :
- A study reported that the compound showed effective inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer cell lines. The IC50 values ranged from 2.2 µM to 5.3 µM for different derivatives tested, indicating potent activity compared to standard chemotherapeutics like doxorubicin and etoposide .
- Another investigation highlighted that derivatives with similar structures exhibited selective activity against specific cancer types, suggesting that structural modifications can enhance efficacy .
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| N-methoxy-N-methyl... | MCF-7 | 3.1 | Antiproliferative |
| Derivative 10 | HCT 116 | 3.7 | Antiproliferative |
| Derivative 12 | MDA-MB-231 | 4.8 | Antiproliferative |
Overview
The antimicrobial properties of the compound have also been evaluated, particularly against Gram-positive and Gram-negative bacteria.
Findings
- Antibacterial Activity :
- The compound demonstrated selective antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM for certain derivatives .
- The presence of methoxy and hydroxy groups in the structure was linked to enhanced antibacterial effects, indicating that functional group modifications can significantly influence biological activity .
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| E. faecalis | 8 | Antibacterial |
| S. aureus | 16 | Antibacterial |
| E. coli | 32 | Antibacterial |
Other Biological Activities
In addition to its antiproliferative and antibacterial properties, preliminary studies suggest potential antioxidant activities associated with this compound. Some derivatives were found to exhibit antioxidative properties superior to standard antioxidants like BHT in various assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
